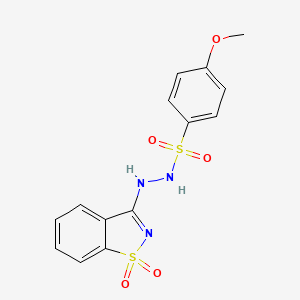

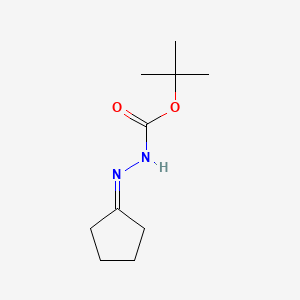

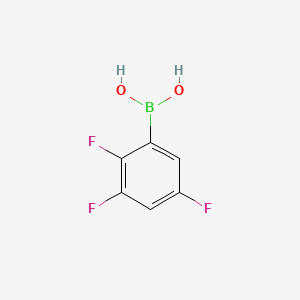

![molecular formula C13H8Cl2N2 B1308408 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine CAS No. 63111-80-8](/img/structure/B1308408.png)

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine

Übersicht

Beschreibung

Imidazopyridines, such as “2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine”, are important scaffolds in medicinal chemistry, found in many biologically active molecules . They have been used in various pharmaceuticals with diverse biological activities . For instance, they are found in hypnotic drugs like saripidem or alpidem, which are chemically distinct from benzodiazepines but bind at the same site on the receptor . They also exhibit significant fluorescent properties, which could be utilized to construct polymer films .

Synthesis Analysis

Imidazopyridines have been synthesized using numerous strategies, including photochemical methods . In 1925, Tschitschibabin and Kirsanow were the first to synthesize imidazopyridines by heating 2,3-aminopyridine derivatives with acetic anhydride . More recently, eco-compatible synthetic approaches have emerged, conscious of climate change concerns .Chemical Reactions Analysis

Imidazopyridines have been synthesized using various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The reaction mechanisms often involve the initial imine formation as the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Wissenschaftliche Forschungsanwendungen

- Field : Chemistry

- Application : 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a derivative of imidazo[1,2-a]pyridine, is used in combination with copper (II) salts to catalyze the oxidation of catechol to o-quinone .

- Method : The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .

- Results : The complex formed between Cu(CH 3 COO) 2 and L 1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L −1 s −1 .

- Field : Medicinal Chemistry

- Application : Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

- Method : Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .

- Results : This moiety is also useful in material science because of its structural character .

- Field : Organic Chemistry

- Application : Arylation of imidazo[1,2-a]pyridine with diazonium salt derivatives using chlorophyll as a biocatalyst via visible-light catalysis .

- Method : Natural pigments such as chlorophyll are used as a green photosensitizer and an environmentally benign catalyst .

- Results : This method provides a mild approach for the arylation of imidazo[1,2-a]pyridine .

Catecholase Catalysts

Drug Development

Visible-Light Catalysis

- Field : Material Science

- Application : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

- Method : The structural character of this moiety makes it useful in material science .

- Results : In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Field : Organic Synthesis

- Application : Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

- Method : This review article compiles the progress made in synthetic methods and illustrates its reactivity and multifarious biological activity .

- Results : The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

- Field : Organic Chemistry

- Application : Arylation of imidazo[1,2-a]pyridine with diazonium salt derivatives using chlorophyll as a biocatalyst via visible-light catalysis .

- Method : Natural pigments such as chlorophyll are used as a green photosensitizer and an environmentally benign catalyst .

- Results : This method provides a mild approach for the arylation of imidazo[1,2-a]pyridine .

Luminescent Materials

Drug Development

Visible-Light Catalysis

- Field : Material Science

- Application : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

- Method : The structural character of this moiety makes it useful in material science .

- Results : In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Field : Organic Synthesis

- Application : Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

- Method : This review article compiles the progress made in synthetic methods and illustrates its reactivity and multifarious biological activity .

- Results : The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

- Field : Organic Chemistry

- Application : Arylation of imidazo[1,2-a]pyridine with diazonium salt derivatives using chlorophyll as a biocatalyst via visible-light catalysis .

- Method : Natural pigments such as chlorophyll are used as a green photosensitizer and an environmentally benign catalyst .

- Results : This method provides a mild approach for the arylation of imidazo[1,2-a]pyridine .

Luminescent Materials

Drug Development

Visible-Light Catalysis

Safety And Hazards

While specific safety and hazards information for “2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine” is not available, general safety measures for handling imidazopyridines include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Zukünftige Richtungen

Imidazopyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazopyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing eco-friendly synthetic strategies and exploring further biological applications for these molecules .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-9-4-5-10(11(15)7-9)12-8-17-6-2-1-3-13(17)16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLBGDXLNZJWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256249 | |

| Record name | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | |

CAS RN |

63111-80-8 | |

| Record name | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63111-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

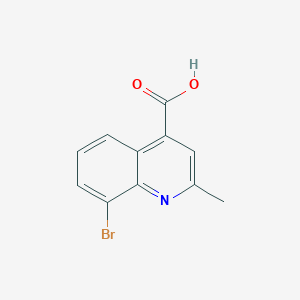

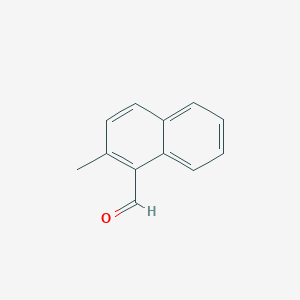

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)

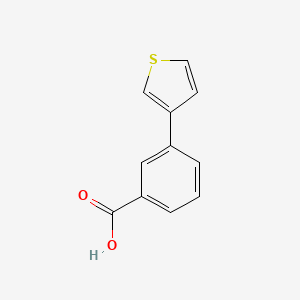

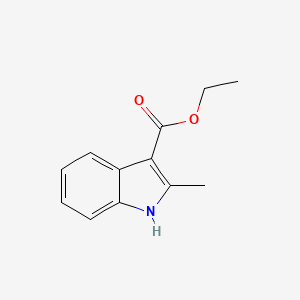

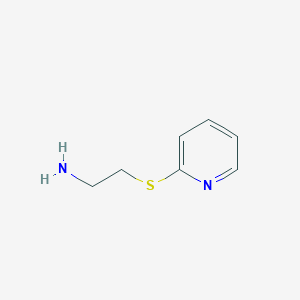

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

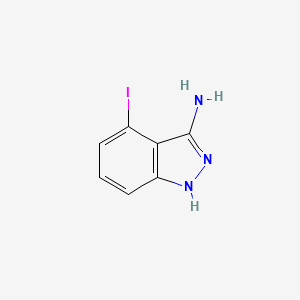

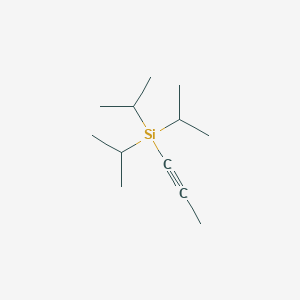

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

amino]-acetic acid](/img/structure/B1308374.png)